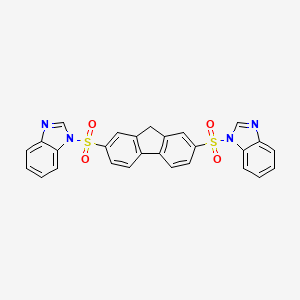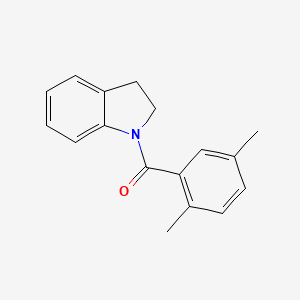![molecular formula C17H11Cl2NO3 B5777948 [5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate](/img/structure/B5777948.png)
[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, which make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of [5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. Additionally, [5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate has been found to activate certain signaling pathways in the body, which could contribute to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate has a variety of biochemical and physiological effects. This compound has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, [5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. Finally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using [5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, this compound has a variety of potential applications in scientific research, which make it a versatile tool for investigating a range of biological processes. However, one limitation of using [5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on [5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate. One area of interest is the development of new anti-inflammatory drugs based on this compound. Additionally, [5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate could be further investigated as a potential treatment for cancer. Finally, future research could focus on elucidating the mechanism of action of this compound, which could provide valuable insights into the biological processes it affects.
Métodos De Síntesis
The synthesis of [5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate involves the reaction of 2-furancarboxylic acid with 2,3-dichlorobenzyl chloride and nicotinic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and requires careful monitoring to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate has been used in a variety of scientific research applications, including studies on inflammation, oxidative stress, and cancer. This compound has been found to have anti-inflammatory properties, which make it a potential treatment for conditions such as arthritis and asthma. Additionally, [5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate has been shown to have antioxidant effects, which could make it useful in the prevention of oxidative damage in the body. Finally, this compound has been found to have anti-cancer properties, which make it a promising candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
[5-(2,3-dichlorophenyl)furan-2-yl]methyl pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3/c18-14-5-1-4-13(16(14)19)15-7-6-12(23-15)10-22-17(21)11-3-2-8-20-9-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWURUOHVUONGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)COC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2,3-Dichlorophenyl)-2-furyl]methyl nicotinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)





![4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5777916.png)
![1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5777923.png)
![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777927.png)


![N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5777949.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5777957.png)
![ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5777963.png)